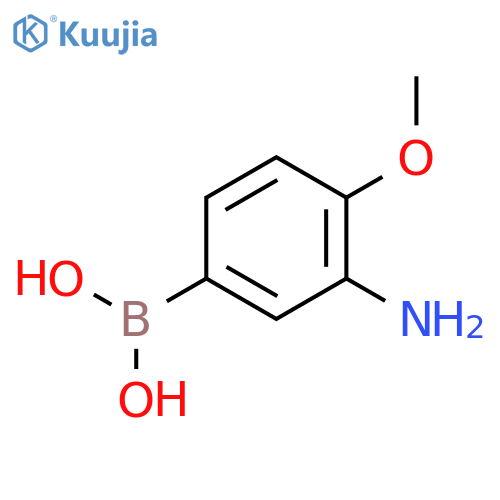

Cas no 879893-98-8 (3-Amino-4-methoxyphenylboronic Acid)

879893-98-8 structure

商品名:3-Amino-4-methoxyphenylboronic Acid

CAS番号:879893-98-8

MF:C7H10BNO3

メガワット:166.970201969147

MDL:MFCD03095251

CID:710216

PubChem ID:22832067

3-Amino-4-methoxyphenylboronic Acid 化学的及び物理的性質

名前と識別子

-

- (3-Amino-4-methoxyphenyl)boronic acid

- 3-Amino-4-methoxyphenylboronic acid

- Boronic acid,B-(3-amino-4-methoxyphenyl)-

- FT-0709009

- MFCD03095251

- CS-0174303

- 3-AMINO-4-METHOXYPHENYLBORONICACID

- 879893-98-8

- QMYCMNKKHXJWLC-UHFFFAOYSA-N

- AKOS006344770

- A842432

- BS-24054

- SCHEMBL3191612

- EN300-7367759

- (3-amino-4-methoxyphenyl)boronicacid

- DTXSID10628572

- (3-amino-4-methoxy-phenyl)boronic acid

- 3-Amino-4-methoxyphenylboronic Acid

-

- MDL: MFCD03095251

- インチ: InChI=1S/C7H10BNO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,9H2,1H3

- InChIKey: QMYCMNKKHXJWLC-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C=C1)B(O)O)N

計算された属性

- せいみつぶんしりょう: 167.07500

- どういたいしつりょう: 167.075

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.7A^2

じっけんとくせい

- 密度みつど: 1.25

- ふってん: 387.1°C at 760 mmHg

- フラッシュポイント: 187.9°C

- 屈折率: 1.564

- PSA: 75.71000

- LogP: -0.46160

3-Amino-4-methoxyphenylboronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM134278-1kg |

(3-Amino-4-methoxyphenyl)boronic acid |

879893-98-8 | 95% | 1kg |

$5520 | 2022-08-31 | |

| Enamine | EN300-7367759-0.5g |

(3-amino-4-methoxyphenyl)boronic acid |

879893-98-8 | 0.5g |

$442.0 | 2023-07-06 | ||

| eNovation Chemicals LLC | D523478-1g |

(3-AMino-4-Methoxyphenyl)boronic acid |

879893-98-8 | 97% | 1g |

$385 | 2024-05-24 | |

| Chemenu | CM134278-1g |

(3-Amino-4-methoxyphenyl)boronic acid |

879893-98-8 | 95% | 1g |

$638 | 2023-02-18 | |

| TRC | A628005-100mg |

3-Amino-4-methoxyphenylboronic Acid |

879893-98-8 | 100mg |

$ 207.00 | 2023-04-19 | ||

| Enamine | EN300-7367759-0.25g |

(3-amino-4-methoxyphenyl)boronic acid |

879893-98-8 | 0.25g |

$424.0 | 2023-07-06 | ||

| eNovation Chemicals LLC | D523478-1g |

(3-AMino-4-Methoxyphenyl)boronic acid |

879893-98-8 | 97% | 1g |

$385 | 2025-02-19 | |

| abcr | AB154236-1 g |

3-Amino-4-methoxyphenylboronic acid, 96%; . |

879893-98-8 | 96% | 1g |

€997.40 | 2023-05-08 | |

| Apollo Scientific | OR70046-250mg |

3-Amino-4-methoxybenzeneboronic acid |

879893-98-8 | 96% | 250mg |

£222.00 | 2025-02-20 | |

| Enamine | EN300-7367759-0.1g |

(3-amino-4-methoxyphenyl)boronic acid |

879893-98-8 | 0.1g |

$405.0 | 2023-07-06 |

3-Amino-4-methoxyphenylboronic Acid 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

879893-98-8 (3-Amino-4-methoxyphenylboronic Acid) 関連製品

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2039-76-1(3-Acetylphenanthrene)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:879893-98-8)3-Amino-4-methoxyphenylboronic Acid

清らかである:99%

はかる:1g

価格 ($):574.0